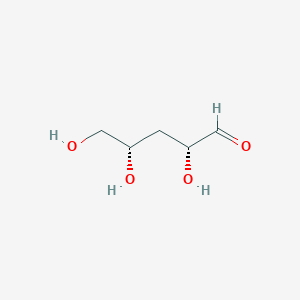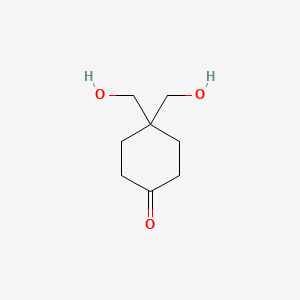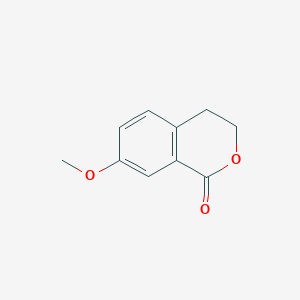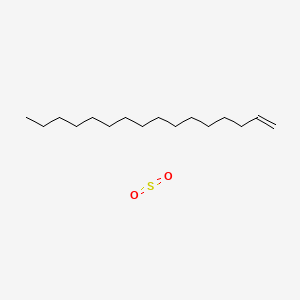
hexadec-1-ene;sulfur dioxide
概要
説明
Hexadec-1-ene is a long-chain hydrocarbon and an alkene with the molecular formula CH₂=CH(CH₂)₁₃CH₃. . Sulfur dioxide is a chemical compound with the formula SO₂. It is a toxic gas with a pungent, irritating smell and is released naturally by volcanic activity . The combination of hexadec-1-ene and sulfur dioxide can lead to the formation of various sulfone compounds, which have significant industrial and research applications.
準備方法
Synthetic Routes and Reaction Conditions
Hexadec-1-ene can be synthesized through the oligomerization of ethylene using a catalyst such as triethylaluminum. The reaction typically occurs under high pressure and temperature conditions . Sulfur dioxide can be produced by burning sulfur or by roasting sulfide ores .
Industrial Production Methods
In industrial settings, hexadec-1-ene is produced through the oligomerization of ethylene in the presence of a catalyst. Sulfur dioxide is commonly produced by burning elemental sulfur or by roasting metal sulfide ores .
化学反応の分析
Types of Reactions
Hexadec-1-ene undergoes various types of chemical reactions, including:
Oxidation: Hexadec-1-ene can be oxidized to form hexadecanol or hexadecanoic acid.
Reduction: It can be reduced to form hexadecane.
Substitution: Hexadec-1-ene can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Common reducing agents include hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and acids.
Major Products Formed
Oxidation: Hexadecanol, hexadecanoic acid.
Reduction: Hexadecane.
Substitution: Various halogenated derivatives.
科学的研究の応用
Hexadec-1-ene and its derivatives have numerous applications in scientific research:
Chemistry: Used as a surfactant in lubricating fluids and as a drilling fluid in the boring and drilling industry.
Biology: Sulfone derivatives of hexadec-1-ene are used in the synthesis of biologically active compounds.
Medicine: Sulfone compounds are used in drug discovery and medicinal chemistry.
Industry: Used in paper sizing and as a surfactant in various industrial applications.
作用機序
The mechanism of action of hexadec-1-ene and sulfur dioxide involves the formation of sulfone compounds through the addition of sulfur dioxide to the double bond of hexadec-1-ene. This reaction typically occurs under mild conditions and can be catalyzed by various organocatalysts . The sulfone compounds formed exhibit unique properties due to the presence of the sulfone group, which can interact with various molecular targets and pathways .
類似化合物との比較
Hexadec-1-ene can be compared with other long-chain alkenes such as:
Octadec-1-ene: Similar in structure but with two additional carbon atoms.
Dodec-1-ene: Similar in structure but with four fewer carbon atoms.
Uniqueness
Hexadec-1-ene is unique due to its specific chain length and the reactivity of its terminal double bond, which allows for the formation of a wide range of derivatives .
List of Similar Compounds
- Octadec-1-ene
- Dodec-1-ene
- Tetradec-1-ene
特性
IUPAC Name |
hexadec-1-ene;sulfur dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32.O2S/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2;1-3-2/h3H,1,4-16H2,2H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCIOEMVCJAAKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC=C.O=S=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33991-01-4 | |
| Details | Compound: 1-Hexadecene, polymer with sulfur dioxide | |
| Record name | 1-Hexadecene, polymer with sulfur dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33991-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
288.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33991-01-4 | |
| Record name | 1-Hexadecene, polymer with sulfur dioxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![8-[(3-nitrobenzoyl)amino]naphthalene-1,3,5-trisulfonic Acid](/img/structure/B3261138.png)
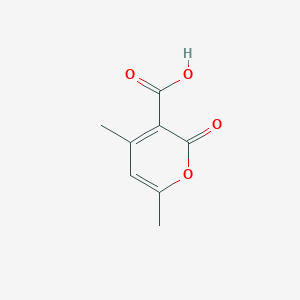
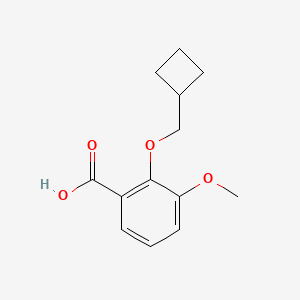
![1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone](/img/structure/B3261164.png)
